Cas no 2171139-12-9 (3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid
- EN300-1481238
- 2171139-12-9
- 3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
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- インチ: 1S/C27H25ClN2O5/c1-15(2)24(25(31)29-23-12-11-16(26(32)33)13-22(23)28)30-27(34)35-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,15,21,24H,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
- InChIKey: UCHUNWXQQQGVTM-DEOSSOPVSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=CC=1NC([C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 105Ų
3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481238-250mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 250mg |
$642.0 | 2023-09-28 | ||
Enamine | EN300-1481238-100mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 100mg |
$615.0 | 2023-09-28 | ||
Enamine | EN300-1481238-5000mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 5000mg |
$2028.0 | 2023-09-28 | ||
Enamine | EN300-1481238-1.0g |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1481238-50mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 50mg |
$587.0 | 2023-09-28 | ||
Enamine | EN300-1481238-500mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 500mg |
$671.0 | 2023-09-28 | ||
Enamine | EN300-1481238-2500mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 2500mg |
$1370.0 | 2023-09-28 | ||
Enamine | EN300-1481238-1000mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 1000mg |
$699.0 | 2023-09-28 | ||
Enamine | EN300-1481238-10000mg |
3-chloro-4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid |
2171139-12-9 | 10000mg |
$3007.0 | 2023-09-28 |
3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acidに関する追加情報
Introduction to 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS No. 2171139-12-9)
3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid, identified by its CAS number 2171139-12-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core, a chloro substituent, and an amino group functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of a stereogenic center at the (2S) configuration further enhances its complexity and potential biological relevance.
The structural motif of 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid positions it as a valuable intermediate in the synthesis of more complex pharmacophores. The benzoic acid moiety is well-documented for its role in various biological pathways, while the chloro group can serve as a versatile handle for further chemical modifications. The Fmoc-amino group is particularly significant in peptide synthesis, where it acts as an orthogonal protecting group, allowing for selective deprotection under mild conditions. This feature makes the compound particularly useful in the development of peptidomimetics and other bioactive molecules.
Recent advancements in drug discovery have highlighted the importance of stereoelectronic effects in modulating biological activity. The (2S) configuration in 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid is a prime example of how chirality can influence molecular interactions. Studies have demonstrated that enantiomeric differences can lead to significant variations in potency, selectivity, and pharmacokinetic profiles. This underscores the need for precise stereochemical control during synthetic routes and highlights the compound's potential as a building block for enantiomerically pure drugs.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is another critical feature of this compound. Fmoc chemistry has become the gold standard in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal. The incorporation of an Fmoc-amino group into 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid not only facilitates its use in peptide-based drug development but also opens avenues for exploring Fmoc-functionalized peptidomimetics. These peptidomimetics can mimic the bioactivity of natural peptides while offering improved stability and pharmacokinetic properties.
In the realm of medicinal chemistry, benzoic acid derivatives have been extensively studied for their therapeutic potential. The benzoic acid scaffold is known for its ability to interact with various biological targets, including enzymes and receptors. The chloro-substituted benzoic acid moiety in 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid introduces additional electronic properties that can fine-tune binding interactions. Such modifications are often employed to enhance affinity and selectivity, key factors in drug design.
The 3-methylbutanamide side chain adds another layer of complexity to this compound, potentially influencing solubility, metabolic stability, and membrane permeability. These factors are crucial in determining the drug-like properties of a molecule. By carefully designing the side chain architecture, chemists can optimize these parameters to improve overall pharmacological performance.
Recent research has also explored the use of fluorene-based moieties in drug development due to their favorable photophysical properties and potential applications in photodynamic therapy or as fluorescent probes. The presence of a fluorenylmethoxycarbonyl group in 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid could leverage these attributes, opening up novel therapeutic strategies.
The combination of these structural features makes 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid a versatile tool for synthetic chemists and pharmacologists. Its utility spans from serving as a precursor in peptide synthesis to being a key intermediate in the development of small-molecule drugs targeting various diseases.
In conclusion, 3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid (CAS No. 2171139-12-9) represents a sophisticated molecular entity with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups and stereochemical elements, positions it as a valuable asset for drug discovery efforts aimed at developing novel therapeutics with improved efficacy and selectivity.
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